molecular formula C16H12N2OS2 B2411815 1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864916-92-7

1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2411815
CAS No.: 864916-92-7
M. Wt: 312.41
InChI Key: NYRIXNYHQYURQS-UHFFFAOYSA-N
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Description

1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the ethanone moiety and another phenyl group attached to the thiadiazole ring.

Mechanism of Action

Target of Action

Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, some thiadiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Biochemical Pathways

It’s worth noting that thiadiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including 1-phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Compounds with a similar thiadiazole scaffold have demonstrated various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thidiazuron, a compound with a similar thiadiazole ring, is strongly adsorbed by soil, and its degradation time in soil ranges from 26 to 144 days under aerobic conditions . This suggests that environmental factors such as soil composition and oxygen availability can influence the stability and efficacy of thiadiazole derivatives.

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole-containing compounds, due to the good liposolubility of the sulfur atom in this heterocyclic system, can easily cross through cell membranes, which may have a positive effect on their biological activity and pharmacokinetic properties .

Cellular Effects

The cellular effects of 1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone are not well-studied. Some thiadiazole derivatives have been shown to have significant effects on cellular processes. For instance, they can prevent the proliferation of various human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines .

Molecular Mechanism

It is known that thiadiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Some thiadiazole derivatives have been shown to display quick responses and excellent selectivity and sensitivity towards certain ions in laboratory settings .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been studied yet. It is known that the effects of similar compounds can vary with different dosages .

Metabolic Pathways

Some thiadiazole derivatives have been shown to undergo biotransformation in certain fruits, resulting in the formation of various metabolites .

Transport and Distribution

It is known that thiadiazole derivatives can easily cross through cell membranes due to the good liposolubility of the sulfur atom in this heterocyclic system .

Subcellular Localization

It is known that similar compounds can interact with various subcellular structures, potentially affecting their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-thiadiazole ring. This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the thiadiazole ring. The resulting thiadiazole intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is unique due to its specific combination of the thiadiazole ring and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-phenyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c19-14(12-7-3-1-4-8-12)11-20-16-17-15(18-21-16)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRIXNYHQYURQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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